molecular formula C18H18NO3P B4907257 (Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile

Cat. No.: B4907257
M. Wt: 327.3 g/mol
InChI Key: BOXPDSJBDXAMCL-ZCXUNETKSA-N
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Description

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile is an organic compound with a complex structure that includes both phosphoryl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile typically involves the reaction of ethyl diphenylphosphinate with appropriate reagents under controlled conditions. One common method involves the use of a base to facilitate the reaction between ethyl diphenylphosphinate and a suitable nitrile precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO3P/c1-2-22-23(21,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPDSJBDXAMCL-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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